molecular formula C18H23NO5 B12927658 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

Katalognummer: B12927658
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: KILMYLIEDDDYPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2H-chromene-3-carboxylic acid with 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-ol under specific conditions to form the desired ester compound. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced amino or ester derivatives.

    Substitution: Substituted chromene compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Methoxyethyl)amino]-2-oxoethyl 2H-chromene-3-carboxylate
  • Methyl 6-methoxy-2H-chromene-3-carboxylate
  • 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Uniqueness

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H23NO5

Molekulargewicht

333.4 g/mol

IUPAC-Name

[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H23NO5/c1-12(2)16(17(20)19-8-9-22-3)24-18(21)14-10-13-6-4-5-7-15(13)23-11-14/h4-7,10,12,16H,8-9,11H2,1-3H3,(H,19,20)

InChI-Schlüssel

KILMYLIEDDDYPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1

Löslichkeit

>50 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.